
1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PS(18:0/18:2(9Z, 12Z)), also known as PS(18:0/18:2) or pSer(36:2), belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(18:0/18:2(9Z, 12Z)) is considered to be a glycerophosphoserine lipid molecule. PS(18:0/18:2(9Z, 12Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(18:0/18:2(9Z, 12Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(18:0/18:2(9Z, 12Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(18:0/18:2(9Z, 12Z)) participates in a number of enzymatic reactions. In particular, PS(18:0/18:2(9Z, 12Z)) can be converted into PE(18:0/18:2(9Z, 12Z)); which is catalyzed by the enzyme phosphatidylserine decarboxylase. In addition, Choline and PS(18:0/18:2(9Z, 12Z)) can be biosynthesized from PC(18:0/18:2(9Z, 12Z)) and L-serine; which is mediated by the enzyme phosphatidylserine synthase. In humans, PS(18:0/18:2(9Z, 12Z)) is involved in phosphatidylcholine biosynthesis PC(18:0/18:2(9Z, 12Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:0/18:2(9Z, 12Z)) pathway.
1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine is a 3-sn-phosphatidyl L-serine in which the phosphatidyl acyl groups at positions 1 and 2 are stearoyl and (9Z,12Z)-octadecadienoyl respectively. It has a role as a mouse metabolite. It derives from an octadecanoic acid and a linoleic acid. It is a conjugate acid of a 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine(1-).
Aplicaciones Científicas De Investigación
Chemical Constituents and Properties
- A study on Hyoscyamus niger seeds identified various nonalkaloidal components including a similar compound, 1-O-(9Z,12Z-octadecadienoyl)-3-O-nonadecanoyl glycerol, which is a new structure demonstrating the potential for novel molecular discoveries in natural products (Ma, Liu, & Che, 2002).
Synthesis and Applications
- Research on the synthesis of delta 5,9 fatty acids, similar to 1-Octadecanoyl-2-(9Z,12Z-Octadecadienoyl)-Sn-Glycero-3-Phosphoserine, has provided novel phospholipids, indicating the potential for creating unique compounds with specific properties (Carballeira, Emiliano, & Guzmán, 1999).
Liposome and Vesicle Research
- Studies on the polymerization of diene-containing lipids as liposomes have shown the potential of compounds like 1-Octadecanoyl-2-(9Z,12Z-Octadecadienoyl)-Sn-Glycero-3-Phosphoserine in forming stable liposomes, which can be used in drug delivery systems and other biomedical applications (Takeoka, Hasegawa, Ohno, & Tsuchida, 1988).
Biomedical Implications
- In the field of biochemistry and biophysics, the study of model membranes composed of similar phospholipids has provided insights into the miscibility and phase behavior of lipid bilayers, which is crucial for understanding cell membrane dynamics and drug interactions (Lin, Li, Brumbaugh, & Huang, 1995).
Potential for Early Diagnosis in Healthcare
- A study in the field of clinical and experimental pathology has demonstrated the use of metabolomics for the early diagnosis of asthma, identifying differential metabolites including compounds similar to 1-Octadecanoyl-2-(9Z,12Z-Octadecadienoyl)-Sn-Glycero-3-Phosphoserine, indicating its potential role in diagnostic applications (Tian et al., 2017).
Propiedades
Nombre del producto |
1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine |
|---|---|
Fórmula molecular |
C42H78NO10P |
Peso molecular |
788 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[hydroxy-[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,38-39H,3-11,13,15-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b14-12-,20-18-/t38-,39+/m1/s1 |
Clave InChI |
AGTPCXBHIGMTEU-NREGDSCDSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



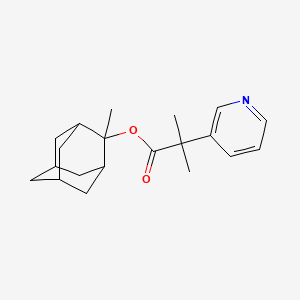

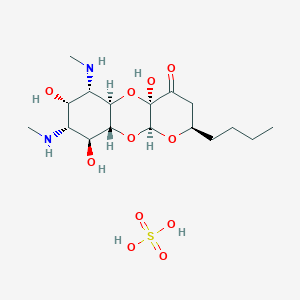
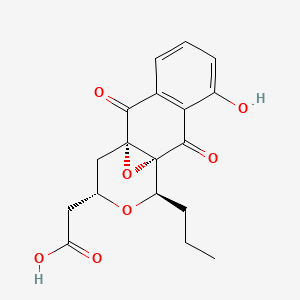

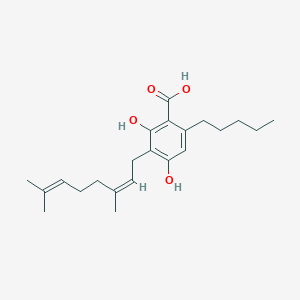
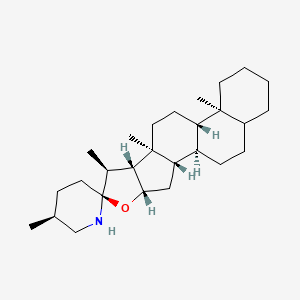
![N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B1242863.png)
![1-ethyl-2-methyl-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]benzimidazole-5-carboxamide](/img/structure/B1242864.png)
![(1R,2S,4S,6S,7S,10S)-7-methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-11(16),12,14-triene-6,14-diol](/img/structure/B1242868.png)
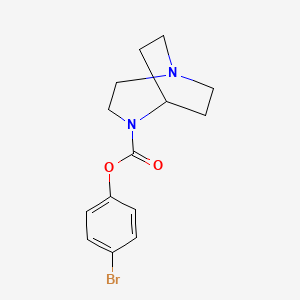
![2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid](/img/structure/B1242870.png)

